molecular formula C9H10O3 B8816734 3-Methyltetrahydrophthalic anhydride CAS No. 23939-62-0

3-Methyltetrahydrophthalic anhydride

Cat. No. B8816734
CAS RN: 23939-62-0
M. Wt: 166.17 g/mol
InChI Key: LWMIDUUVMLBKQF-UHFFFAOYSA-N
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Patent
US05747597

Procedure details

593 parts of triethylene glycol, 206 parts of diethylene glycol, 305 parts of phthalic anhydride, 490 parts of 3-methyltetrahydrophthalic anhydride and 0.158 parts of toluhydroquinone were placed in a 2 liter flask containing four openings equipped with a thermometer, stirrer, inert gas introduction opening, and reflux condenser, respectively. The mixture was heated to 205° C. under a nitrogen atmosphere and allowed to react for 15 hours; upon reaching a solid acid value of 15, the mixture was cooled to 120° C. followed by addition of 87 parts of maleic anhydride. The temperature was then raised to 190° C. and allowed to react for 5 hours until reaching a solid acid value of 24, at which point it was cooled to 160° C. After 148 parts of CARDURA E-10 (an epoxy compound produced by Shell Chemicals Co., Ltd.) were added and allowed to react for 3 hours at 130° C., 1078 parts of dipropylene glycol monomethylether methacrylate were then added to produce a resin composition with a nonvolatile content of 60.0%, an acid value of 1.1 and a Gardner viscosity of S-T. 80 parts of the resin of Example 10 were then added to 20 parts of the above resin to produce a resin composition with a nonvolatile content of 60.0%, an acid value of 2.9 and a Gardner viscosity of P-Q. The resultant resin composition was then placed through the same evaluation tests as in Example 7, and the results are shown in Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
87
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)COCCO[CH2:7][CH2:8][OH:9].[C:11]1(=O)[O:16][C:14](=[O:15])[C:13]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:12]12.[CH3:22][CH:23]1CC=CC2C(OC(=O)C12)=O.[C:34]1(O)C(=CC(=CC=1)O)C.C1(=O)OC(=O)C=C1>C(O)COCCO>[CH3:22][CH2:23][CH2:20][CH2:19][CH2:18][CH2:17][C:13]([C:14]([O:16][CH2:11][CH:8]1[O:9][CH2:7]1)=[O:15])([CH3:12])[CH3:34]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(COCCOCCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C2C(C(=O)OC2=O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(C)=CC(O)=CC1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
15
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
87
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Four
Name
24
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
205 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing four openings
CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, stirrer, inert gas introduction opening
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
to react for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then raised to 190° C.
CUSTOM
Type
CUSTOM
Details
to react for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
at which point it was cooled to 160° C

Outcomes

Product
Name
Type
product
Smiles
CCCCCCC(C)(C)C(=O)OCC1CO1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.